![molecular formula C32H48N2O7S B11969405 Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate CAS No. 30713-90-7](/img/structure/B11969405.png)
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate is a complex organic compound with the molecular formula C32H48N2O7S It is characterized by the presence of an isophthalate core substituted with a sulfonyl amino group and a hexadecyloxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate typically involves multi-step organic reactions. One common method includes the esterification of isophthalic acid followed by sulfonylation and subsequent amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl amino group can form hydrogen bonds or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-({[3-amino-4-(octadecyloxy)phenyl]sulfonyl}amino)isophthalate
- Dimethyl 5-({[3-amino-4-(dodecyloxy)phenyl]sulfonyl}amino)isophthalate
Uniqueness
Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)isophthalate is unique due to its specific hexadecyloxy chain length, which can influence its solubility, reactivity, and interactions with other molecules. This distinct feature sets it apart from similar compounds with different alkoxy chain lengths, potentially leading to unique applications and properties.
Propriétés
Numéro CAS |
30713-90-7 |
|---|---|
Formule moléculaire |
C32H48N2O7S |
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
dimethyl 5-[(3-amino-4-hexadecoxyphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H48N2O7S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-41-30-19-18-28(24-29(30)33)42(37,38)34-27-22-25(31(35)39-2)21-26(23-27)32(36)40-3/h18-19,21-24,34H,4-17,20,33H2,1-3H3 |
Clé InChI |
IXRSLBOIAWFLOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


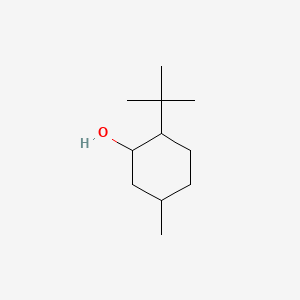
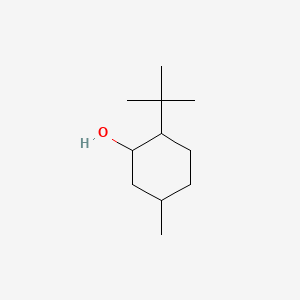
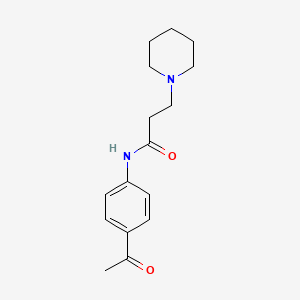
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)

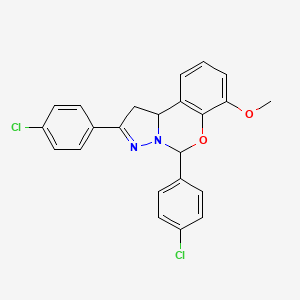
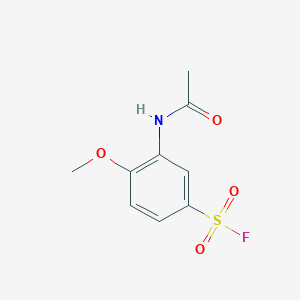
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)
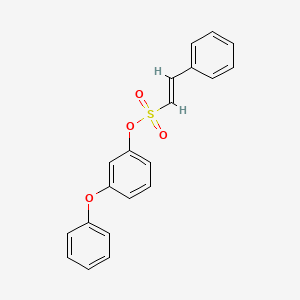
![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)
